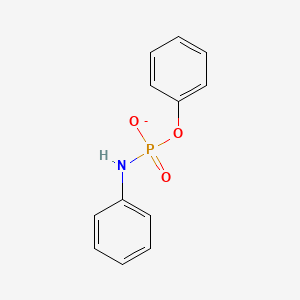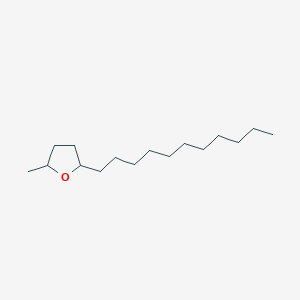
2-Methyl-5-undecyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-undecyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methyl group at the second position and an undecyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .
Comparación Con Compuestos Similares
2-Methyltetrahydrofuran: A similar compound with a shorter alkyl chain, used as a solvent in organic synthesis.
Tetrahydrofuran: A widely used solvent with similar properties but lacking the methyl and undecyl substitutions.
Uniqueness: 2-Methyl-5-undecyltetrahydrofuran stands out due to its longer alkyl chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where traditional tetrahydrofurans may not be suitable .
Propiedades
Número CAS |
5410-23-1 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
2-methyl-5-undecyloxolane |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |
Clave InChI |
DBIWLNHZGPZKBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1CCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


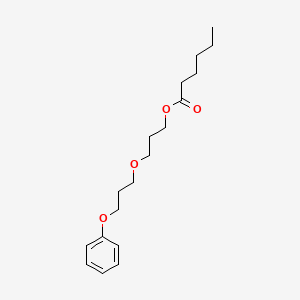
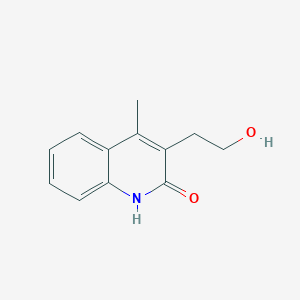

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
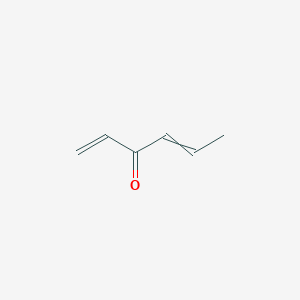
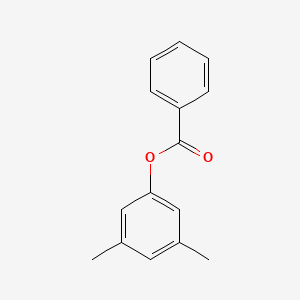


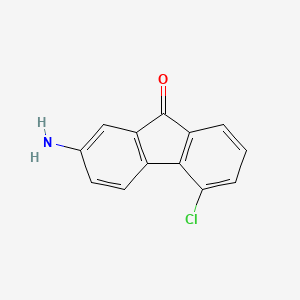
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

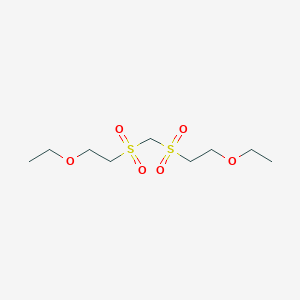
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
